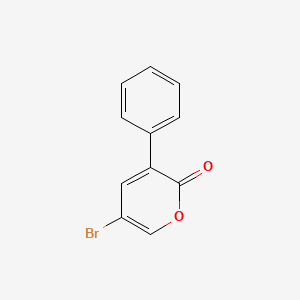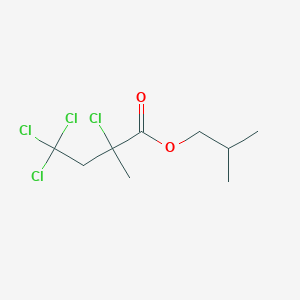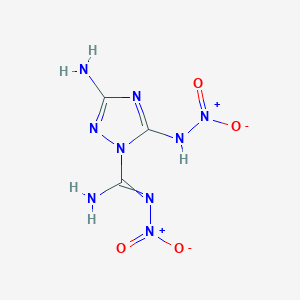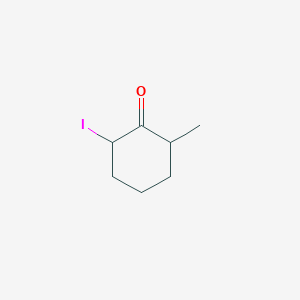
3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinazolinone core with a 4-acetylphenyl and a 7-chloro substituent, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one typically involves the condensation of 4-acetylphenylamine with 7-chloro-2-methylquinazolin-4(3H)-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol or methanol, and the reaction may require refluxing for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, ensures that the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 4-carboxyphenyl derivatives.
Reduction: Formation of 4-hydroxyphenyl derivatives.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylphenyl isocyanate
- 7-Chloro-2-methylquinazolin-4(3H)-one
- 4-Acetylphenylcarbamate
Uniqueness
3-(4-Acetylphenyl)-7-chloro-2-methylquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its combination of a 4-acetylphenyl group and a 7-chloro substituent is not commonly found in other quinazolinone derivatives, which may contribute to its unique activity profile.
Properties
CAS No. |
503044-92-6 |
|---|---|
Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
3-(4-acetylphenyl)-7-chloro-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H13ClN2O2/c1-10(21)12-3-6-14(7-4-12)20-11(2)19-16-9-13(18)5-8-15(16)17(20)22/h3-9H,1-2H3 |
InChI Key |
NSZUHWUAKDJZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14245478.png)

![6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14245495.png)

![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] butanoate](/img/structure/B14245501.png)
![2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile](/img/structure/B14245502.png)

![Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro-](/img/structure/B14245516.png)



![1-Chloro-9-(methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)nonan-2-ol](/img/structure/B14245533.png)
![2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid](/img/structure/B14245540.png)
